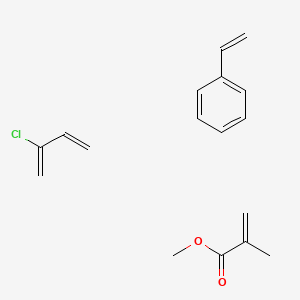

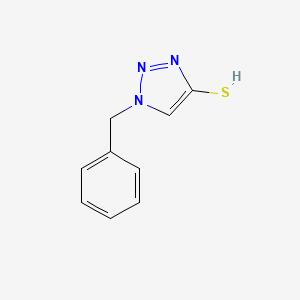

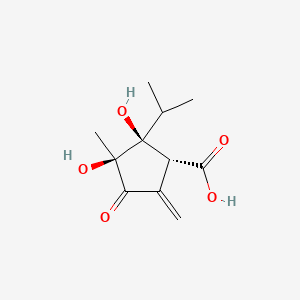

2-Chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Chlorobuta-1,3-diene; methyl 2-methylprop-2-enoate; styrene” is a combination of three distinct chemical entities, each with its own unique properties and applications.

2-Chlorobuta-1,3-diene:

Methyl 2-methylprop-2-enoate:

Styrene: is an organic compound used as a monomer in the production of polystyrene, a widely used plastic.

Métodos De Preparación

2-Chlorobuta-1,3-diene

Synthetic Routes: It is typically synthesized by the dehydrochlorination of 3,4-dichlorobut-1-ene using sodium butylate in n-butanol.

Industrial Production: The industrial production involves the reaction of vinyl acetylene with hydrogen chloride.

Methyl 2-methylprop-2-enoate

Synthetic Routes: It is produced by the esterification of methacrylic acid with methanol.

Industrial Production: The industrial method involves the carboalkoxylation of ethylene to produce methyl propionate, followed by reaction with formaldehyde over a fixed bed of catalyst.

Styrene

Synthetic Routes: Styrene is produced by the dehydrogenation of ethylbenzene.

Industrial Production: The industrial process involves the catalytic dehydrogenation of ethylbenzene in the presence of steam.

Análisis De Reacciones Químicas

2-Chlorobuta-1,3-diene

Types of Reactions: It undergoes polymerization to form polychloroprene.

Common Reagents and Conditions: Polymerization is typically initiated using free radicals.

Major Products: The major product is polychloroprene, used in the manufacture of synthetic rubber.

Methyl 2-methylprop-2-enoate

Types of Reactions: It undergoes polymerization to form poly(methyl methacrylate) (PMMA).

Common Reagents and Conditions: Polymerization is initiated using free radicals or anionic initiators.

Major Products: The major product is PMMA, used in various applications such as acrylic glass.

Styrene

Types of Reactions: It undergoes polymerization to form polystyrene.

Common Reagents and Conditions: Polymerization is initiated using free radicals.

Major Products: The major product is polystyrene, used in packaging and insulation.

Aplicaciones Científicas De Investigación

2-Chlorobuta-1,3-diene

Chemistry: Used as a monomer in the production of neoprene.

Biology: Limited biological applications due to its toxicity.

Medicine: Not commonly used in medicine.

Industry: Widely used in the rubber industry for the production of neoprene.

Methyl 2-methylprop-2-enoate

Chemistry: Used as a monomer in the production of PMMA.

Biology: Used in the production of bone cement.

Medicine: Used in medical devices and dental applications.

Industry: Used in the production of acrylic glass and coatings.

Styrene

Mecanismo De Acción

2-Chlorobuta-1,3-diene

Mechanism: Polymerizes to form polychloroprene through free radical initiation.

Molecular Targets and Pathways: Involves the formation of free radicals and subsequent polymerization.

Methyl 2-methylprop-2-enoate

Mechanism: Polymerizes to form PMMA through free radical or anionic initiation.

Molecular Targets and Pathways: Involves the formation of free radicals or anions and subsequent polymerization.

Styrene

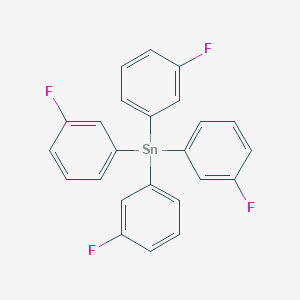

Comparación Con Compuestos Similares

2-Chlorobuta-1,3-diene

Similar Compounds: Butadiene, isoprene.

Uniqueness: Contains a chlorine atom, making it suitable for the production of neoprene.

Methyl 2-methylprop-2-enoate

Similar Compounds: Ethyl methacrylate, butyl methacrylate.

Uniqueness: Used in the production of PMMA, which has unique optical properties.

Styrene

Similar Compounds: Vinyl chloride, acrylonitrile.

Uniqueness: Used in the production of polystyrene, which is widely used in packaging.

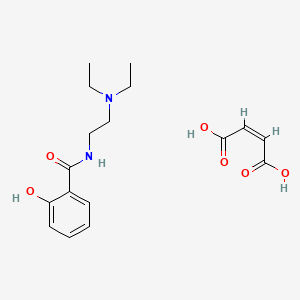

Propiedades

Número CAS |

36899-82-8 |

|---|---|

Fórmula molecular |

C17H21ClO2 |

Peso molecular |

292.8 g/mol |

Nombre IUPAC |

2-chlorobuta-1,3-diene;methyl 2-methylprop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C5H8O2.C4H5Cl/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3-4(2)5/h2-7H,1H2;1H2,2-3H3;3H,1-2H2 |

Clave InChI |

WBKVPYBQVKJYRC-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=C)Cl |

Números CAS relacionados |

36899-82-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)

![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)